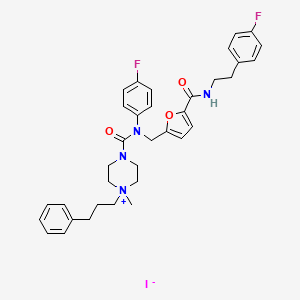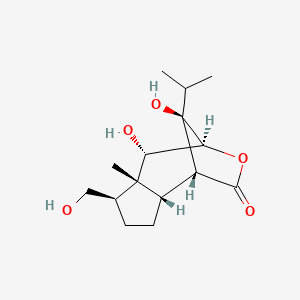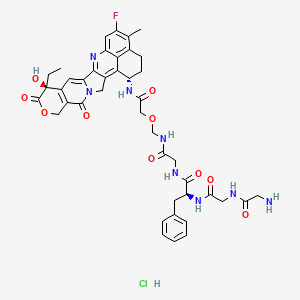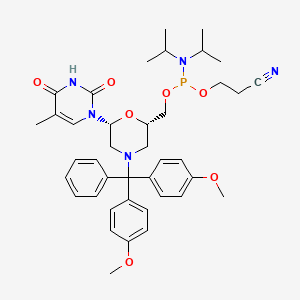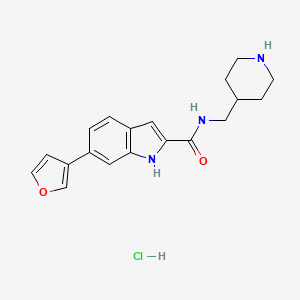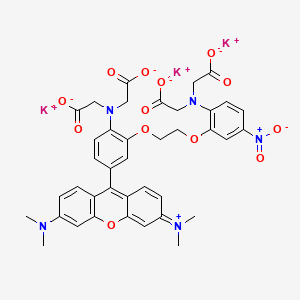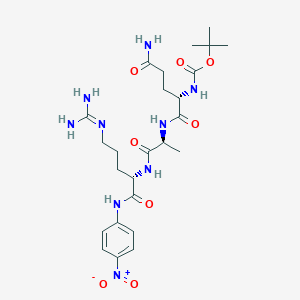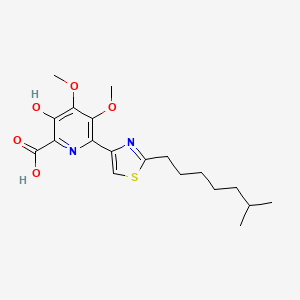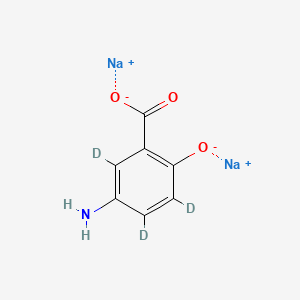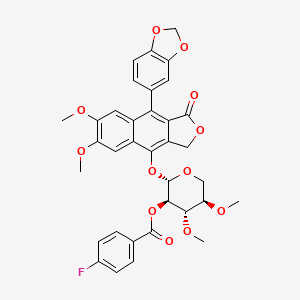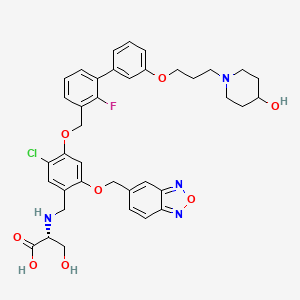
Foenumoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foenumoside B is a triterpene saponin isolated from the plant Lysimachia foenum-graecum. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of metabolic disorders such as obesity and diabetes. This compound has been shown to inhibit adipocyte differentiation and lipid accumulation, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Foenumoside B is primarily isolated from the plant Lysimachia foenum-graecum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The plant material is first dried and powdered, then subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as plant cell culture and metabolic engineering, hold promise for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Foenumoside B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Foenumoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpene saponins and their chemical properties.
Biology: Investigated for its role in inhibiting adipocyte differentiation and lipid accumulation.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders such as obesity and diabetes.
Mechanism of Action
Foenumoside B exerts its effects primarily through the inhibition of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation. By antagonizing PPARγ, this compound inhibits the expression of lipogenic genes and reduces lipid accumulation in adipocytes. Additionally, it activates AMP-activated protein kinase (AMPK) signaling, which shifts lipid metabolism towards lipolysis .
Comparison with Similar Compounds
Foenumoside B is unique among triterpene saponins due to its dual action on PPARγ inhibition and AMPK activation. Similar compounds include:
Genistein: A soy-derived isoflavone that also inhibits adipocyte differentiation but primarily through estrogen receptor modulation.
Curcumin: A polyphenol from turmeric that inhibits adipogenesis through multiple pathways, including PPARγ inhibition and AMPK activation.
Epigallocatechin gallate (EGCG): A catechin from green tea that inhibits adipocyte differentiation and promotes lipolysis through AMPK activation .
Properties
Molecular Formula |
C60H96O25 |
|---|---|
Molecular Weight |
1217.4 g/mol |
IUPAC Name |
[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(acetyloxymethyl)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C60H96O25/c1-12-25(2)50(75)85-49-48(74)60(24-77-27(4)63)29(19-55(49,5)6)28-13-14-34-57(9)17-16-36(56(7,8)33(57)15-18-58(34,10)59(28,11)20-35(60)64)82-53-46(40(68)32(23-76-53)81-52-45(73)42(70)38(66)30(21-61)79-52)84-54-47(43(71)39(67)31(22-62)80-54)83-51-44(72)41(69)37(65)26(3)78-51/h12-13,26,29-49,51-54,61-62,64-74H,14-24H2,1-11H3/b25-12-/t26-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |
InChI Key |
KVLOEUJTCWCQEM-JAWZDEPWSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


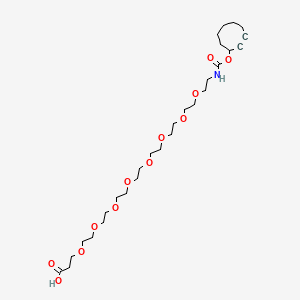
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
